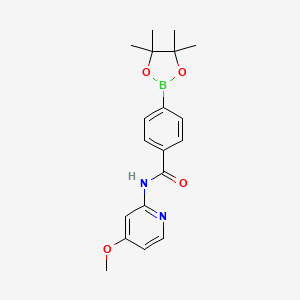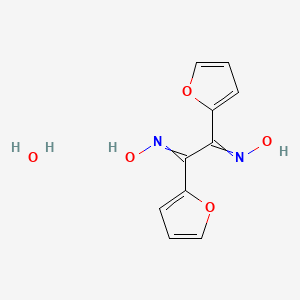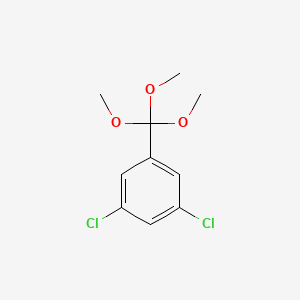![molecular formula C32H30ClN5O5S B13895324 Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate](/img/structure/B13895324.png)
Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate is a complex organic compound that features a variety of functional groups, including indole, pyrimidine, and benzenesulfonyl moieties
Preparation Methods
The synthesis of Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Pyrimidine Synthesis: The pyrimidine ring is typically formed through cyclization reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Coupling Reactions: The indole and pyrimidine moieties are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Final Functionalization:
Chemical Reactions Analysis
Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and functional groups that can interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound’s interactions with enzymes and receptors are explored to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and pyrimidine moieties allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins . The benzenesulfonyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate include:
Tert-butyl 4-(6-amino-3-pyridyl)piperidine-1-carboxylate: This compound shares the tert-butyl ester and pyridine moieties but lacks the indole and benzenesulfonyl groups.
Properties
Molecular Formula |
C32H30ClN5O5S |
|---|---|
Molecular Weight |
632.1 g/mol |
IUPAC Name |
tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C32H30ClN5O5S/c1-32(2,3)43-31(39)37-15-14-20-16-28(42-4)25(17-27(20)37)35-30-34-18-24(33)29(36-30)23-19-38(26-13-9-8-12-22(23)26)44(40,41)21-10-6-5-7-11-21/h5-13,16-19H,14-15H2,1-4H3,(H,34,35,36) |
InChI Key |
IEXRBRTWQJQLGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)NC3=NC=C(C(=N3)C4=CN(C5=CC=CC=C54)S(=O)(=O)C6=CC=CC=C6)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


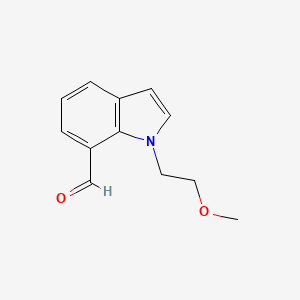
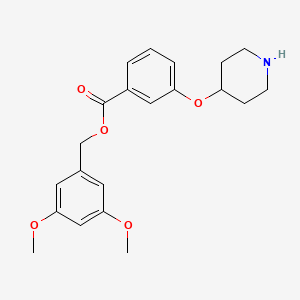
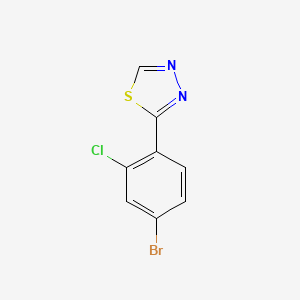

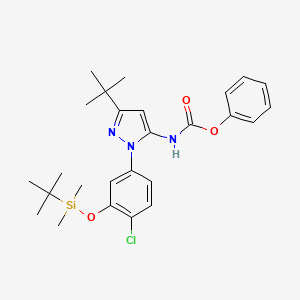
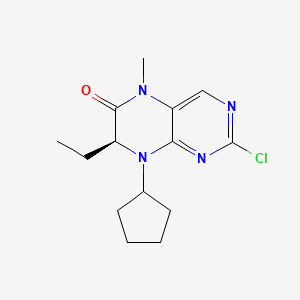
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13895290.png)

![Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B13895293.png)
![Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13895299.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide](/img/structure/B13895303.png)
